Cas no 109544-14-1 (5-(4-Chlorophenyl)-1,3-oxazol-2-ylmethanol)
5-(4-Chlorophenyl)-1,3-oxazol-2-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- [5-(4-chlorophenyl)-1,3-oxazol-2-yl]methanol
- 5-(4-chlorophenyl)-2-oxazolemethanol
- 2-Oxazolemethanol, 5-(4-chlorophenyl)-
- 5-(4-Chlorophenyl)-1,3-oxazol-2-ylmethanol
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- MDL: MFCD12137993
- Inchi: 1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)9-5-12-10(6-13)14-9/h1-5,13H,6H2
- InChI Key: NBXQCZNJLJIPER-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=CN=C(CO)O1
Computed Properties
- Exact Mass: 209.0243562g/mol
- Monoisotopic Mass: 209.0243562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 46.3
5-(4-Chlorophenyl)-1,3-oxazol-2-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C375753-10mg |
[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol |
109544-14-1 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C375753-50mg |
[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol |
109544-14-1 | 50mg |
$ 185.00 | 2022-04-01 | ||
| TRC | C375753-100mg |
[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol |
109544-14-1 | 100mg |
$ 295.00 | 2022-04-01 | ||
| Chemenu | CM467868-250mg |
[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methanol |
109544-14-1 | 95%+ | 250mg |
$*** | 2023-04-03 | |
| Chemenu | CM467868-500mg |
[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methanol |
109544-14-1 | 95%+ | 500mg |
$*** | 2023-04-03 | |
| Chemenu | CM467868-1g |
[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methanol |
109544-14-1 | 95%+ | 1g |
$*** | 2023-04-03 | |
| Enamine | EN300-263328-0.05g |
[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methanol |
109544-14-1 | 95% | 0.05g |
$174.0 | 2024-06-18 | |
| Enamine | EN300-263328-0.1g |
[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methanol |
109544-14-1 | 95% | 0.1g |
$257.0 | 2024-06-18 | |
| Enamine | EN300-263328-0.25g |
[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methanol |
109544-14-1 | 95% | 0.25g |
$367.0 | 2024-06-18 | |
| Enamine | EN300-263328-0.5g |
[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methanol |
109544-14-1 | 95% | 0.5g |
$579.0 | 2024-06-18 |
5-(4-Chlorophenyl)-1,3-oxazol-2-ylmethanol Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 5-(4-Chlorophenyl)-1,3-oxazol-2-ylmethanol
Recent Advances in the Study of 5-(4-Chlorophenyl)-1,3-oxazol-2-ylmethanol (CAS: 109544-14-1)
The compound 5-(4-Chlorophenyl)-1,3-oxazol-2-ylmethanol (CAS: 109544-14-1) has recently gained significant attention in chemical biology and pharmaceutical research due to its potential therapeutic applications. This oxazole derivative serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of antimicrobial and anti-inflammatory agents. Recent studies have focused on exploring its molecular interactions, synthetic pathways, and pharmacological properties.
A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of 5-(4-Chlorophenyl)-1,3-oxazol-2-ylmethanol derivatives against drug-resistant bacterial strains. The research team synthesized a series of analogs and found that certain structural modifications significantly enhanced antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 2-8 μg/mL. The study proposed that the compound's mechanism of action involves inhibition of bacterial cell wall synthesis through interference with penicillin-binding proteins.
In the field of anti-inflammatory drug development, a recent patent application (WO2023051234) disclosed novel derivatives of 5-(4-Chlorophenyl)-1,3-oxazol-2-ylmethanol as potent COX-2 inhibitors. The inventors demonstrated that specific structural modifications at the hydroxymethyl position could achieve selective COX-2 inhibition with IC50 values below 50 nM while showing minimal effects on COX-1, suggesting potential for developing new NSAIDs with reduced gastrointestinal side effects.
Significant progress has also been made in the synthetic chemistry of this compound. A 2024 publication in Organic Letters described an improved catalytic system for the asymmetric synthesis of 5-(4-Chlorophenyl)-1,3-oxazol-2-ylmethanol using chiral N-heterocyclic carbene catalysts, achieving enantiomeric excesses >95%. This advancement addresses previous challenges in obtaining optically pure forms of the compound, which is crucial for pharmaceutical applications where stereochemistry significantly impacts biological activity.
Ongoing research at several academic institutions is exploring the compound's potential in neurodegenerative disease treatment. Preliminary in vitro studies suggest that certain derivatives can modulate α-synuclein aggregation, a key pathological feature in Parkinson's disease. While these findings are still in early stages, they open new avenues for developing small-molecule therapeutics targeting protein misfolding disorders.
The pharmacokinetic profile of 5-(4-Chlorophenyl)-1,3-oxazol-2-ylmethanol derivatives has been systematically investigated in recent preclinical studies. A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis published in European Journal of Pharmaceutical Sciences (2023) revealed that most derivatives show favorable metabolic stability in human liver microsomes and moderate blood-brain barrier permeability, making them promising candidates for CNS-targeted therapies.
From a chemical biology perspective, researchers have developed fluorescent probes based on the 5-(4-Chlorophenyl)-1,3-oxazol-2-ylmethanol scaffold for real-time monitoring of enzymatic activities in living cells. These molecular tools are proving valuable for studying intracellular signaling pathways and validating drug targets in various disease models.
As research continues, the versatility of 5-(4-Chlorophenyl)-1,3-oxazol-2-ylmethanol as a privileged structure in medicinal chemistry becomes increasingly apparent. Future directions likely include structure-activity relationship optimization for specific therapeutic indications, development of prodrug strategies to improve bioavailability, and exploration of combination therapies with existing drugs to overcome resistance mechanisms.
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